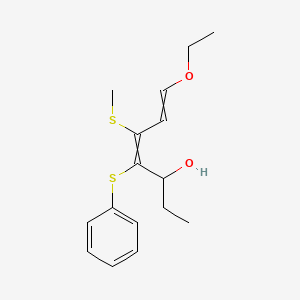
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol is an organic compound characterized by its unique structure, which includes ethoxy, methylsulfanyl, and phenylsulfanyl groups attached to a hepta-4,6-dien-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol typically involves multi-step organic reactions. One common approach is to start with a hepta-4,6-dien-3-ol precursor, followed by the introduction of ethoxy, methylsulfanyl, and phenylsulfanyl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy, methylsulfanyl, or phenylsulfanyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the phenylsulfanyl group may interact with hydrophobic pockets in proteins, while the ethoxy group can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Ethoxy-5-(methylsulfanyl)hepta-4,6-dien-3-ol: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
5-(Methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol: Lacks the ethoxy group, affecting its solubility and reactivity.
7-Ethoxy-4-(phenylsulfanyl)hepta-4,6-dien-3-ol:
Uniqueness
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol is unique due to the presence of all three functional groups (ethoxy, methylsulfanyl, and phenylsulfanyl) on the hepta-4,6-dien-3-ol backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
647010-22-8 |
|---|---|
Molekularformel |
C16H22O2S2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
7-ethoxy-5-methylsulfanyl-4-phenylsulfanylhepta-4,6-dien-3-ol |
InChI |
InChI=1S/C16H22O2S2/c1-4-14(17)16(15(19-3)11-12-18-5-2)20-13-9-7-6-8-10-13/h6-12,14,17H,4-5H2,1-3H3 |
InChI-Schlüssel |
WCKKPZCMXLSJRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=C(C=COCC)SC)SC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
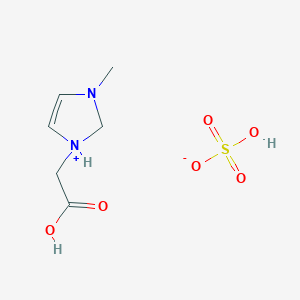
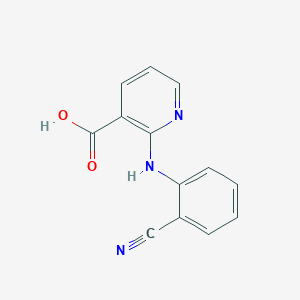

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
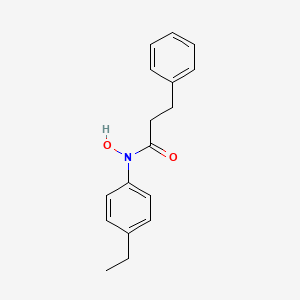

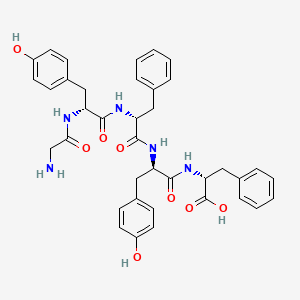
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
